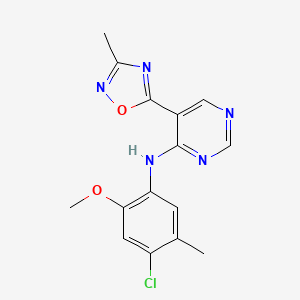![molecular formula C21H17BrN6O3 B2917193 5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921810-76-6](/img/structure/B2917193.png)
5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a purine derivative, which is a type of organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a purine core structure with various substitutions at different positions. These substitutions include a benzyl group, a bromo-methoxyphenyl group, and a methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromine atom might make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .Scientific Research Applications
Antimicrobial Applications
Compounds containing triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives were synthesized and exhibited good to moderate activities against various microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory Activities
Research into benzoheterocyclic compounds, including those with methoxyphenyl groups, has shown inhibitory activities against enzymes involved in inflammatory processes. For example, a study found that novel benzoheterocyclic compounds were effective as inhibitors of leukotriene synthesis, a critical mediator in inflammatory responses (Musser et al., 1987).
Anticancer Potential
The synthesis of triazole derivatives has also been linked to potential anticancer applications. Some triazole compounds have been evaluated for their anticancer activity against various cancer cell lines, suggesting that modifications of the triazole core can lead to potent anticancer agents (Bekircan et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-12-6-4-3-5-7-12)20-25-24-17(28(19)20)14-10-13(22)8-9-15(14)31-2/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQURIFFILORLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752558 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B2917114.png)
![1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide](/img/structure/B2917116.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2917117.png)


![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917122.png)
![N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2917125.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(4-methoxyphenyl)methoxy]oxan-3-yl]acetamide](/img/structure/B2917127.png)
![3,4,9-Trimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2917129.png)
![3-ethyl-8-methoxy-5-methyl-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2917130.png)

